6-O-Tosyl-D-glucopyranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4,5,6-tetrahydroxyoxan-2-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8S/c1-7-2-4-8(5-3-7)22(18,19)20-6-9-10(14)11(15)12(16)13(17)21-9/h2-5,9-17H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHLRMMRZJLPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 O Tosyl D Glucopyranose and Its Precursors
Regioselective Tosylation Strategies for D-Glucopyranose
Achieving regioselectivity in the tosylation of D-glucopyranose is paramount, given the presence of multiple hydroxyl groups with varying reactivity. The primary hydroxyl group at the C-6 position is sterically more accessible and inherently more nucleophilic than the secondary hydroxyls at C-2, C-3, and C-4, providing a basis for selective modification.
Direct 6-O-Tosylation of Unprotected D-Glucopyranose
The direct tosylation of unprotected D-glucose presents an atom-economical and straightforward route to 6-O-Tosyl-D-glucopyranose. This approach hinges on the differential reactivity of the hydroxyl groups, allowing for preferential reaction at the C-6 position under carefully controlled conditions. researchgate.net
The choice of the tosylating agent is critical in controlling the efficiency and selectivity of the reaction. Several reagents have been explored for this purpose.
p-Toluenesulfonyl Chloride (TsCl): This is the most common and cost-effective tosylating agent. beilstein-journals.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net While effective, reactions with TsCl can sometimes lead to the formation of chlorinated byproducts. orgsyn.org
p-Toluenesulfonic Anhydride (B1165640) (Ts₂O): As a "softer" electrophile compared to TsCl, p-toluenesulfonic anhydride is a reliable reagent for the tosylation of alcohols. enamine.net It is a stable solid and its reactions often proceed under milder conditions, with p-toluenesulfonic acid as the only byproduct. enamine.net This can be advantageous in minimizing side reactions.
Imidazole-Activated Tosylates: (p-Toluenesulfonyl)imidazole (TsIm) is another effective tosylating agent. While more expensive, it can offer different reactivity and selectivity profiles compared to TsCl. beilstein-journals.org
The selection of the tosylating agent often involves a trade-off between cost, reactivity, and the desired purity of the final product.
The reaction environment, including the solvent and any co-catalysts, profoundly influences the regioselectivity of the tosylation reaction.
Pyridine (B92270): Pyridine is a widely used solvent and base for tosylation reactions. orgsyn.orgnih.gov It serves to dissolve the carbohydrate, activate the tosylating agent, and neutralize the acidic byproduct. researchgate.net Low temperatures, often ranging from 0°C to room temperature, are typically employed in pyridine to enhance the selectivity for the primary hydroxyl group. However, prolonged reaction times or elevated temperatures in pyridine can lead to side reactions, such as the formation of pyridinium (B92312) salts at the C-6 position. nih.gov
Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF): TBAF has been investigated as a reagent in carbohydrate chemistry. acs.orgcdnsciencepub.comacs.org While primarily known as a source of fluoride ions for displacement reactions, its basic nature can influence reactions involving tosylates. colab.ws In the context of 6-O-tosyl pyranosides, TBAF has been shown to promote the formation of 3,6-anhydro sugars, a reaction that proceeds via intramolecular displacement. acs.orgacs.org The use of TBAF with weak bases requires careful consideration to avoid undesired side reactions.
Other Co-catalysts and Solvent Systems: Research has explored various other systems to improve regioselectivity. For instance, the use of cobalt(II) chloride as a catalyst in pyridine has been shown to limit polytosylation and improve yields of 6-O-tosylated products from oligosaccharides. researchgate.net Solvent systems like dimethylacetamide (DMAc) in the presence of triethylamine (B128534) have also been employed for the tosylation of protected chitosan (B1678972), highlighting the importance of the solvent in achieving desired outcomes. google.com The use of montmorillonite (B579905) clays (B1170129) as catalysts with p-toluenesulfonic acid has been presented as an environmentally friendly alternative for the tosylation of alcohols, demonstrating high regioselectivity for primary hydroxyl groups in diols. researchgate.netias.ac.in
The following table summarizes the effect of different reaction conditions on the direct tosylation of glucose and related carbohydrates.
| Tosylating Agent | Solvent/Base/Catalyst | Key Findings | Reference(s) |
| p-Toluenesulfonyl chloride | Pyridine | High regioselectivity for the primary 6-OH at low temperatures. | |
| p-Toluenesulfonyl chloride | NaOH–urea/Surfactants | Green strategy for efficient tosylation of starch. | rsc.org |
| p-Toluenesulfonyl chloride | Cobalt(II) chloride/Pyridine | Limits polytosylation and improves regioselectivity for primary positions in oligosaccharides. | researchgate.net |
| p-Toluenesulfonic anhydride | Water | Catalyst-free tosylation of lipophilic alcohols. | enamine.net |
| p-Toluenesulfonic acid | Fe³⁺-montmorillonite | Enviro-economic and regioselective tosylation of primary alcohols. | researchgate.netias.ac.in |
Synthesis via Protected D-Glucopyranose Intermediates
An alternative and often more controlled approach to this compound involves the use of D-glucopyranose derivatives where all but the 6-hydroxyl group are protected. This strategy ensures that tosylation occurs exclusively at the desired position.
The key to this approach lies in the strategic use of protecting groups that can be selectively introduced and removed. wikipedia.org A common strategy involves the formation of acetals, such as benzylidene or isopropylidene acetals, which preferentially protect specific pairs of hydroxyl groups.
For example, the reaction of glucose with benzaldehyde (B42025) in the presence of a Lewis acid can form 4,6-O-benzylidene-D-glucopyranose. This intermediate, with its free hydroxyls at C-1, C-2, and C-3, can then be subjected to further protection steps before the selective removal of the benzylidene group to expose the C-4 and C-6 hydroxyls. Subsequent selective protection of the C-4 hydroxyl would then leave the C-6 hydroxyl available for tosylation. rsc.org
Another common strategy is to first protect all hydroxyl groups and then selectively deprotect the C-6 position. For instance, per-O-acetylation of D-glucose followed by selective deacetylation at the primary position can yield 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, which can then be tosylated at the free 6-hydroxyl group. biosynth.com
The following table outlines a general approach for differential protection to achieve 6-O-tosylation.
| Starting Material | Protection Steps | Intermediate for Tosylation | Reference(s) |
| D-Glucose | 1. Acetic anhydride, pyridine | 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose | |
| D-Glucose | 1. Trityl chloride, pyridine | 6-O-Trityl-D-glucopyranose (followed by protection of other OHs and detritylation) | nih.gov |
| D-Glucose | 1. Hexamethyldisilazane (HMDS), TMSOTf (catalyst) | Per-O-trimethylsilyl D-glucose (followed by regioselective exchange) | rsc.org |
In some synthetic routes, a protecting group other than a tosyl group may initially be installed at the C-6 position. This protecting group can then be removed and replaced with a tosyl group. For instance, a silyl (B83357) protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, can be selectively introduced at the C-6 position. After manipulation of the other hydroxyl groups, the silyl group can be selectively cleaved, typically with a fluoride source like TBAF, to reveal the primary hydroxyl for subsequent tosylation. researchgate.netmdpi.com Similarly, a trityl group, which is also selective for the primary hydroxyl, can be employed and later removed under acidic conditions to allow for tosylation. researchgate.net This stepwise approach provides a high degree of control over the final product.
Continuous Flow Synthesis Approaches for Tosylated Carbohydrates
The transition from traditional batch synthesis to continuous flow processes represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. In the realm of carbohydrate chemistry, continuous flow methods have been successfully developed for the synthesis of derivatives like 6-monoamino-6-monodeoxy-β-cyclodextrin, which involves a key monotosylation step of the parent β-cyclodextrin, a cyclic oligosaccharide of glucose. researchgate.netbeilstein-journals.org
The tosylation of β-cyclodextrin in a continuous flow system presents a challenge due to the differing solubilities of the reactants. Typically, β-cyclodextrin and the base (e.g., sodium hydroxide) are soluble in water, whereas the tosylating agent, p-toluenesulfonyl chloride (TsCl), requires an organic solvent. beilstein-journals.org To overcome this, a biphasic system or a solvent system that accommodates all components is necessary. One successful approach involves dissolving β-cyclodextrin and NaOH in water, and TsCl in tetrahydrofuran (B95107) (THF). researchgate.net
The optimization of this tosylation reaction under continuous flow conditions involves manipulating several parameters, including residence time, temperature, and reagent concentrations. For instance, a study found that a residence time of 3 minutes was optimal, achieving a conversion of 24%. beilstein-journals.org These flow methods are noted for being significantly faster and safer compared to conventional batch processes. researchgate.netbeilstein-journals.org
Further research has led to the development of cryogenic flow reactors to fine-tune glycosylation reactions that use glycosyl tosylates as intermediates. acs.org By controlling the temperature with precision in a continuous flow setup, researchers can optimize the reaction of the active glycosyl tosylate intermediate with a nucleophile, thereby enhancing selectivity and yield. acs.org This approach allows for the rapid identification of ideal reaction temperatures, which can then be translated back to larger-scale batch reactions. acs.org
| Reactants | Solvent System | Residence Time (min) | Temperature (°C) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| β-cyclodextrin, TsCl, NaOH | Water/THF | 2.2 | Not Specified | Not Specified | beilstein-journals.org |
| β-cyclodextrin, TsCl, NaOH | Water/THF | 3.0 | Not Specified | 24 | beilstein-journals.org |
| β-cyclodextrin, TsCl, NaOH | Water/THF | 5.3 | Not Specified | Not Specified | beilstein-journals.org |
| Glycosyl Tosylate, Acceptor 8 | Not Specified | Not Specified | -65 to -55 | Ideal Range | acs.org |
Heterogeneous Synthesis Conditions for Cellulose (B213188) Tosylation
Cellulose, a polymer of β-D-glucose units, can be chemically modified through tosylation to produce cellulose tosylate, a key intermediate for further functionalization. mdpi.comnih.gov The synthesis is typically carried out under heterogeneous conditions, where the solid cellulose is suspended in a liquid reaction medium. The degree of substitution (DS) of the tosyl groups is a critical parameter that is influenced by various reaction conditions.
Optimized conditions for the heterogeneous tosylation of microcrystalline cellulose (MCC) have been determined through statistical design of experiments. One study identified a reaction time of 144 hours, a molar ratio of tosyl chloride to the anhydroglucose (B10753087) unit (AGU) of 10:1, and a temperature of 30°C as optimal, yielding a high DS of 1.80. mdpi.comnih.gov The kinetics of this reaction were found to follow a first-order model. mdpi.comnih.gov
The choice of solvent system significantly impacts the efficiency of tosylation. Pyridine has been commonly used as a solvent in heterogeneous reactions, leading to moderate to high DS values. mdpi.com For instance, a DS of 1.40 was achieved with a 3:1 molar ratio at 100°C for 90 hours. mdpi.com In contrast, using a combination of pyridine and an ionic liquid (AMIMCl) at 25°C for 24 hours resulted in a lower DS of 0.72, highlighting the complex role of the solvent medium. mdpi.com Homogeneous reaction conditions, while outside the direct scope of this section, generally afford higher DS values. mdpi.com
Recent efforts have also explored more environmentally friendly solvent systems. An aqueous alkaline medium (H₂O/NaOH/triethylamine) at a low temperature of 5°C for 5 hours has been used for the selective functionalization of cellulose, including tosylation, while preserving the integrity of the cellulose backbone. researchgate.net Another "green" approach involves using an aqueous NaOH/urea system. researchgate.net
| Cellulose Source | Reaction Conditions | Solvent | Degree of Substitution (DStos) | Reference |
|---|---|---|---|---|
| Microcrystalline Cellulose (MCC) | 144 h, 10:1 (TosCl:AGU), 30°C | Not Specified | 1.80 | mdpi.comnih.gov |
| Cellulose | 90 h, 3:1 (TosCl:AGU), 100°C | Pyridine | 1.40 | mdpi.com |
| Cellulose | 50 h, 10:1 (TosCl:AGU), 25°C | Pyridine | 1.52 | mdpi.com |
| Cellulose | 24 h, Not Specified, 25°C | Pyridine/AMIMCl | 0.72 | mdpi.com |
| Cellulose | 5 h, Not Specified, 5°C | H₂O/NaOH/Triethylamine | Not Specified | researchgate.net |
| Cellulose (20g scale) | Room Temperature | NaOH/Urea/Imbentin | 0.88 | researchgate.net |
Reactivity and Mechanistic Investigations of 6 O Tosyl D Glucopyranose
Nucleophilic Substitution Reactions at C-6
The primary hydroxyl group at the C-6 position of glucose is the most accessible for chemical modification. Tosylation of this group enhances its reactivity, facilitating nucleophilic displacement by a variety of nucleophiles.
The conversion of the hydroxyl group at C-6 into an ether is a common strategy to modify the properties of glucose.
The Williamson ether synthesis, a classic method for forming ethers, is applicable to 6-O-tosyl-D-glucopyranose derivatives. masterorganicchemistry.com This SN2 reaction involves the displacement of the tosylate leaving group by an alkoxide nucleophile. masterorganicchemistry.com For instance, the reaction of a protected 6-O-tosyl-D-glucose derivative with an appropriate alkoxide yields the corresponding 6-O-alkyl ether. nih.govacs.org
In one study, a dimethylated glucose derivative was converted to its 6-O-thioether by reaction with a tosylate in the presence of a base, followed by acid hydrolysis. nih.govacs.org The reaction of 1,2,3,4-tetra-O-acetyl-6-O-tosyl-β-D-glucopyranose with alcohols like methanol (B129727) or ethanol (B145695) under basic conditions (e.g., K₂CO₃ in DCM) produces 6-O-alkyl derivatives.
Table 1: Examples of Williamson Etherification with this compound Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
| Dimethyl glucose | Tosylate, Base; then HCl | Methyl thioether | 55% (2 steps) | nih.govacs.org |
| 1,2,3,4-Tetra-O-acetyl-6-O-tosyl-β-D-glucopyranose | Methanol, K₂CO₃, DCM | 6-O-methyl-D-glucopyranose tetraacetate | Not specified |
Halogenated glucose derivatives are valuable precursors for the synthesis of various other functionalized sugars.
The tosyl group at C-6 can be readily displaced by iodide ions to form 6-iodo-6-deoxy-D-glucose derivatives. This reaction is typically carried out using sodium iodide in a suitable solvent like butanone or acetone. nih.govacs.org For example, 1,3,4-tri-O-acetyl-2-deoxy-2-N-(4-methoxybenzylidene)-6-O-toluenesulfonyl-β-D-glucopyranose reacts with sodium iodide in butanone at 80°C to yield the corresponding 6-iodo derivative. nih.govacs.org This conversion is a key step in the synthesis of rare deoxyamino sugars. nih.govacs.org The 6-iodo derivative can be further reduced to the 6-deoxy compound. nih.gov
Table 2: Iodide-Mediated Displacement of this compound Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
| 1,3,4-Tri-O-acetyl-2-deoxy-2-N-(4-methoxybenzylidene)-6-O-toluenesulfonyl-β-D-glucopyranose | Sodium iodide, butanone | 1,3,4-Tri-O-acetyl-2,6-dideoxy-2-(4-methoxybenzylidene)amino-6-iodo-β-D-glucopyranose | 89% | nih.govacs.org |
| Methyl 5-thio-α-D-glucopyranoside 6-mesylate | (via 6-iodo derivative) | 6-deoxy-5-thio-D-glucose | Not specified | nih.gov |
The synthesis of 6-deoxy-6-fluoro-D-glucose, a compound of interest for medical imaging, can be achieved by the displacement of a sulfonate ester at the C-6 position with a fluoride (B91410) source. vulcanchem.comiupac.org While tosylates are commonly used, mesylates can also serve as the leaving group. vulcanchem.com The fluorination is typically performed using reagents like potassium fluoride in the presence of a phase-transfer catalyst or other fluoride sources like tetrabutylammonium (B224687) fluoride. vulcanchem.comiupac.org For the synthesis of [¹⁸F]-labeled 6-deoxy-6-fluoro-D-glucose ([¹⁸F]6FDG) for PET imaging, the nucleophilic substitution is carried out on a protected tosyl or mesyl precursor using ¹⁸F⁻. vulcanchem.com
Table 3: Fluoride-Mediated Displacement for the Synthesis of [¹⁸F]6FDG
| Precursor | Fluoride Source | Conditions | Yield | Reference |
| Protected D-glucose with mesyl or tosyl at C-6 | ¹⁸F⁻, Kryptofix 2.2.2 | 100°C | 71±12% (decay-corrected) | vulcanchem.com |
| Methyl 1,3,4-tri-O-acetyl-6-O-tosyl-α/β-D-fructofuranoside | [¹⁸F]KF | 140°C in CH₃CN | Not specified | nih.gov |
The introduction of an azide (B81097) group at the C-6 position is a crucial step in the synthesis of 6-amino-6-deoxy-D-glucose and its derivatives, which are components of antibiotics like Kanamycin-A. cdnsciencepub.com This is achieved by the nucleophilic displacement of the tosyl group with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.comiucr.org
The reaction of a protected this compound with sodium azide in DMF, often with heating, leads to the formation of the 6-azido-6-deoxy derivative. nih.gov For example, 1,2,3,4-tetra-O-acetyl-6-O-tosyl-β-D-glucopyranose is converted to 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-D-glucopyranose by heating with sodium azide in DMF. nih.gov Similarly, 1,2-O-isopropylidene-6-O-p-toluenesulfonyl-α-D-glucofuranose reacts with sodium azide in DMF at elevated temperatures to yield 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. iucr.org The resulting 6-azido derivative can then be reduced to the corresponding 6-amino compound. cdnsciencepub.com
Table 4: Azidation of this compound Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
| 1,2,3,4-tetra-O-acetyl-6-O-tosyl-β-D-glucopyranose | NaN₃, DMF, 80°C | 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-D-glucopyranose | Not specified | nih.gov |
| 2-propynyl 6-O-tosyl-glucoside | NaN₃, DMF, 65°C | 2-propynyl 6-azido-6-deoxy-glucoside | Not specified | |
| 1,2-O-isopropylidene-6-O-p-toluenesulfonyl-α-D-glucofuranose | NaN₃, DMF, 358 K | 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose | Not specified | iucr.org |
| L-menthyl 2,3,4-tri-O-acetyl-6-O-p-tolylsulfonyl-α-D-glucopyranoside | NaN₃ | L-menthyl 6-azido-6-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranoside | Not specified | cdnsciencepub.com |
Azidation Reactions for C-6 Functionalization
Optimization of Reaction Conditions for 6-Azido-6-deoxy-D-glucopyranose Synthesis
The synthesis of 6-azido-6-deoxy-D-glucopyranose from this compound is a key transformation in carbohydrate chemistry. The reaction typically involves nucleophilic displacement of the tosylate group by an azide anion. Optimization of reaction conditions is crucial to maximize yield and minimize side products.
One common protocol involves the reaction of a protected this compound derivative with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). For instance, starting from a protected glucoside, subsequent azide substitution with NaN₃ in DMF at elevated temperatures (e.g., 65°C) for an extended period (e.g., 48 hours) can afford the desired 6-azido-6-deoxy product. The high regioselectivity of the initial tosylation at the primary C-6 hydroxyl group is attributed to its greater steric accessibility compared to the secondary hydroxyls.
However, direct tosylation of unprotected D-glucose followed by azidation can lead to a complex mixture of products that are difficult to separate. mdpi.com A more successful approach often involves the use of protecting groups. For example, after tosylation, the remaining hydroxyl groups can be acetylated. mdpi.com The resulting fully protected tosylate can then undergo nucleophilic substitution with sodium azide. The use of a phase-transfer catalyst can also be beneficial in this reaction.
A study on the synthesis of 6,6′-diazido-6,6′-dideoxy-d-trehalose highlighted that nucleophilic substitution of the corresponding tosylated precursor with sodium azide in DMF at 60°C for 24 hours proceeded with a high yield of 98%. mdpi.com This suggests that similar conditions would be effective for the monosaccharide derivative. Another protocol for the synthesis of a 6-azido-6-deoxy-α-D-glucopyranoside involved heating the tosylated precursor with NaN₃ and potassium iodide (KI) in dimethyl sulfoxide (B87167) (DMSO) at 75°C for two days. nih.gov
The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO are preferred as they solvate the cation (e.g., Na⁺) but not the azide anion, thus increasing the nucleophilicity of the azide. libretexts.org In contrast, protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage and reducing its reactivity. libretexts.org
The following table summarizes various reaction conditions reported for the synthesis of 6-azido-6-deoxy-D-glucopyranose and related derivatives from their corresponding 6-O-tosyl precursors.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Protected 6-O-tosyl-glucoside | NaN₃ | DMF | 65°C | 48 hours | - | |
| Protected 6,6'-di-O-tosyl-trehalose | NaN₃ | DMF | 60°C | 24 hours | 98% | mdpi.com |
| Protected 6-O-tosyl-α-D-glucopyranoside | NaN₃, KI | DMSO | 75°C | 2 days | - | nih.gov |
| L-menthyl 2,3,4-tri-O-acetyl-6-O-p-tolylsulfonyl-α-D-glucopyranoside | NaN₃ | DMF/H₂O | Reflux | - | - | cdnsciencepub.com |
It is important to note that competing elimination reactions can occur, especially under prolonged heating, which can lower the yield of the desired substitution product.
Amino and Thiolate Introduction at C-6
The versatile reactivity of the 6-O-tosyl group allows for the introduction of various functional groups, including amines and thiols, at the C-6 position of D-glucopyranose.
The displacement of the tosylate group by amines provides a direct route to 6-amino-6-deoxy-D-glucose derivatives. These compounds are valuable building blocks in medicinal chemistry and glycobiology. The reaction proceeds via a nucleophilic substitution mechanism where the amine acts as the nucleophile.
For example, 6-O-tosyl derivatives can react with various amines, such as benzylamine, to form the corresponding 6-amino-6-deoxy products. Similarly, reactions with alkylamines and polyalkylamines can be used to introduce these functionalities onto the glucose scaffold. beilstein-journals.orgbeilstein-journals.orge-bookshelf.de
A general method for the synthesis of 6-amino-6-deoxy-α-D-glucopyranosides involves the conversion of the corresponding 6-O-tosyl derivative to a 6-azido intermediate, followed by reduction. cdnsciencepub.com However, direct displacement of the tosylate by an amine is also a viable route. For instance, the reaction of a 6-O-tosyl chitosan (B1678972) derivative with an amine was successfully carried out in dimethylacetamide (DMAc) or DMSO. google.com
The reaction of mono-6-O-tosyl-β-cyclodextrin with a 45% aqueous solution of trimethylamine (B31210) resulted in the formation of the corresponding 6-trimethylammonium derivative in 71% yield. beilstein-journals.org This demonstrates the feasibility of using aqueous amine solutions for this transformation.
The table below provides examples of reactions of tosylated carbohydrates with amines.
| Tosylated Substrate | Amine | Solvent | Conditions | Product | Reference |
| Tetra-O-acetyl-6-O-tosyl-β-D-glucopyranose | Benzylamine | - | - | 6-Benzylamino-6-deoxy derivative | |
| 2-N-phthaloyl-6-deoxy-6-p-tosyl chitosan | Amine | DMAc or DMSO | - | 6-Amino chitosan derivative | google.com |
| Mono-6-O-tosyl-β-cyclodextrin | Trimethylamine (45% aq.) | Water | - | 6-Trimethylammonium-β-cyclodextrin | beilstein-journals.org |
| Tosyl-cellulose | Propargylamine | - | 60°C, 7 days | Aminopropargyl cellulose (B213188) | mdpi.com |
Thiolates, being soft and potent nucleophiles, readily displace the tosyl group at the C-6 position. researchgate.net This reaction provides access to 6-thio-D-glucose derivatives, which are of interest for various applications.
The reaction of a tosylated carbohydrate with a thiol nucleophile can lead to either monosubstitution or, in some cases, further transformations. For instance, the reaction of a di-O-tosylated precursor with thiophenol can yield a mixture of monosubstituted, eliminated, and double-substituted products. researchgate.net By adjusting the reaction conditions, such as the stoichiometry of the thiol, the formation of the desired product can be favored. Using an excess of the thiol and a highly reactive tosylate can lead to excellent yields of the bis-sulfide product. researchgate.net
The reaction of mono-6-O-tosyl-β-cyclodextrin with various sulfur nucleophiles, including dodecanethiol, 3-mercaptopropionic acid, and thiourea, has been successfully carried out using mechanochemical methods (ball milling), often providing better results than classical solution-based synthesis. researchgate.net
The following table summarizes the outcomes of reacting 6-O-tosylates with thiol nucleophiles.
| Tosylated Substrate | Thiol Nucleophile | Conditions | Major Product(s) | Reference |
| Di-O-tosylated precursor | Thiophenol | - | Monosubstitution, elimination, double substitution | researchgate.net |
| Di-O-tosylated precursor | 4-Methoxythiophenol | 3 equiv. thiol | Bis-sulfide (97% yield) | researchgate.net |
| Mono-6-O-tosyl-β-cyclodextrin | Dodecanethiol | Ball milling | S-dodecyl-thio-β-cyclodextrin | researchgate.net |
| Mono-6-O-tosyl-β-cyclodextrin | 3-Mercaptopropionic acid | Ball milling | S-(2-carboxyethyl)-thio-β-cyclodextrin | researchgate.net |
Mechanistic Principles of S(_N)2 Displacement at Primary Alcohol Position
The substitution reactions at the C-6 position of this compound predominantly follow a bimolecular nucleophilic substitution (S(_N)2) mechanism. masterorganicchemistry.com This is because C-6 is a primary carbon, which is sterically accessible for the nucleophile to attack. lscollege.ac.in
The S(_N)2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. masterorganicchemistry.com This backside attack results in an inversion of configuration at the reaction center. ucsd.edu The reaction proceeds through a pentacoordinate transition state where the carbon atom is sp²-hybridized. wikipedia.org
Steric Factors: Steric hindrance around the electrophilic carbon is a critical factor in S(_N)2 reactions. libretexts.org Less sterically hindered substrates react faster. unizin.org The primary carbon at the C-6 position of glucopyranose is relatively unhindered, making it highly susceptible to S(_N)2 attack. lscollege.ac.inlibretexts.org In contrast, secondary and tertiary positions are more sterically crowded, which disfavors the S(_N)2 pathway. Branching at carbons adjacent to the reaction center can also slow down the reaction rate. unizin.org
Electronic Factors: The nature of the leaving group is paramount. The tosylate group is an excellent leaving group because its negative charge is stabilized by resonance, making the C-OTs bond easier to break. wikipedia.org Electron-withdrawing groups on the substrate can favor the S(_N)2 reaction by making the electrophilic carbon more positive, though this effect is generally less significant than steric factors for primary substrates. wikipedia.org Conversely, electron-donating groups may slightly disfavor the S(_N)2 pathway. wikipedia.org The strength of the nucleophile is also a key electronic factor; stronger, more reactive nucleophiles lead to faster S(_N)2 reactions. libretexts.orglasalle.edu
The choice of solvent significantly impacts the rate of S(_N)2 reactions. libretexts.org
Solvent Polarity: Increasing the polarity of the solvent generally has a less pronounced effect on the rate of S(_N)2 reactions compared to S(_N)1 reactions and can sometimes lead to a slight decrease in the reaction rate when the reactants are a neutral substrate and a charged nucleophile. spcmc.ac.in This is because the charge is more dispersed in the transition state than in the initial state of the charged nucleophile. spcmc.ac.in
Proton-Donating Ability (Protic vs. Aprotic Solvents): This is often the most critical solvent property for S(_N)2 reactions.
Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. libretexts.orgfiveable.me They can solvate the nucleophile through hydrogen bonding, forming a "solvent cage" around it. libretexts.orglibretexts.org This stabilizes the nucleophile, lowers its ground-state energy, and thus increases the activation energy of the reaction, slowing it down. libretexts.org
Polar aprotic solvents (e.g., DMF, DMSO, acetone, acetonitrile) are polar but lack O-H or N-H bonds. libretexts.orglasalle.edu They can dissolve ionic reactants but tend to solvate the cation more effectively than the anion. libretexts.org This leaves the anionic nucleophile "naked" and more reactive, raising its ground-state energy and accelerating the S(_N)2 reaction. libretexts.org Rate increases of several orders of magnitude can be observed when switching from a protic to a polar aprotic solvent. libretexts.orgspcmc.ac.in For example, the reaction of azide ion with 1-bromobutane (B133212) is 200,000 times faster in HMPA (a polar aprotic solvent) than in methanol (a protic solvent). libretexts.org
Intramolecular Cyclization Reactions
Intramolecular cyclization of this compound is a key transformation that leads to the formation of bicyclic anhydro sugar systems. This process involves the nucleophilic attack of a hydroxyl group from within the sugar molecule onto the C-6 carbon, displacing the tosylate group. The regioselectivity of this cyclization is highly dependent on reaction conditions and the conformation of the glucopyranose ring.
Formation of Anhydro Sugar Systems
The primary outcomes of these intramolecular cyclizations are the formation of 3,6-anhydro and 1,6-anhydro sugar derivatives. These rigid, bicyclic structures are valuable synthetic intermediates and are found in various natural products. lookchem.com
The formation of a 3,6-anhydro bridge is a common cyclization pathway for 6-O-tosylated glucopyranosides. rsc.orgrsc.orgsemanticscholar.org This reaction typically proceeds under basic conditions, where the C-3 hydroxyl group, acting as a nucleophile, attacks the C-6 carbon, leading to the displacement of the tosylate leaving group. lookchem.com
Tetrabutylammonium fluoride (TBAF) has emerged as a mild and highly effective reagent for promoting the synthesis of 3,6-anhydro sugars from 6-O-tosylpyranosides. lookchem.comacs.org Traditionally, this cyclization required harsh basic conditions, such as sodium hydroxide (B78521) or sodium methoxide (B1231860), which often led to decomposition and low yields. lookchem.comrsc.org In contrast, TBAF provides a milder alternative. lookchem.com
The fluoride ion is believed to act as a base to deprotonate the C-3 hydroxyl group, facilitating the intramolecular nucleophilic attack at C-6. lookchem.com Research has shown that a catalytic amount of TBAF, in conjunction with a weak base like sodium bicarbonate (NaHCO3), can efficiently drive the reaction to completion, providing high yields of the desired 3,6-anhydro product. semanticscholar.orgresearchgate.net This catalytic approach is more environmentally friendly and avoids the use of large excesses of TBAF. rsc.org
The effectiveness of TBAF has been demonstrated across a range of hexose (B10828440) configurations, including glucose, N-acetyl-glucosamine, and galactose, consistently yielding the corresponding 3,6-anhydropyranosides. lookchem.com
Table 1: Optimization of TBAF-catalyzed Intramolecular Cyclization of Methyl 6-O-Tosyl-α-D-glucopyranoside
| Entry | TBAF (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 7.5 | - | DMF/THF (2:1) | 55 | 94 lookchem.comrsc.org |
| 2 | 0.1 | NaHCO3 (2.0) | DMF | 80 | 92 researchgate.net |
| 3 | 0.1 | Na2CO3 (2.0) | DMF | 80 | 91 researchgate.net |
This table presents data from studies on the synthesis of methyl 3,6-anhydro-α-D-glucopyranoside.
In subsequent transformations of 3,6-anhydro sugars, such as the synthesis of 1,4:3,6-dianhydro-α-D-glucopyranose (DGP), the stabilization of carbocation intermediates is crucial. rsc.orgrsc.orgsemanticscholar.org Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) play a significant role in this stabilization. rsc.orgrsc.org The formation of DGP from a methyl 3,6-anhydro-α-D-glucopyranoside precursor involves an acid-catalyzed intramolecular transacetalization. semanticscholar.org This process proceeds through a glycosyloxonium ion intermediate. semanticscholar.org The use of HFIP as a solvent has been shown to significantly improve the yield of this cyclization by stabilizing these carbocation intermediates. rsc.org
The formation of 1,6-anhydro sugars, also known as levoglucosan (B13493) and its derivatives, is another important intramolecular cyclization pathway for hexoses. researchgate.netresearchgate.net These bicyclic compounds, characterized by a 1,6-anhydro bridge, lock the pyranose ring in a rigid ¹C₄ conformation. researchgate.netresearchgate.net This structural feature makes them valuable building blocks in the synthesis of complex carbohydrates and other natural products. researchgate.net The synthesis of 1,6-anhydro sugars can be achieved from monosaccharides with a free hydroxyl group at C-6 and a suitable leaving group at the anomeric carbon, often through acid catalysis. scispace.com
The stereochemistry at the C-1 (anomeric) and C-2 positions of the pyranose ring significantly influences the propensity for and outcome of 1,6-anhydro sugar formation.
The presence of a substituent at the C-1 position can "lock" the pyranose ring, hindering ring-opening and favoring the intramolecular C₁–O₆ bond formation necessary for 1,6-anhydro bridge creation during pyrolysis. rsc.org The nature and anomeric configuration (α or β) of this C-1 substituent affect the activation barriers for both ring-opening and the desired 1,6-elimination reaction. rsc.org
The configuration of substituents at C-2 also plays a critical role. For instance, in the nucleophilic fluorination at C-4 of 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-D-hexopyranose derivatives, the stereochemistry of the fluorine atom at C-2 was found to influence the reactivity and stereochemical outcome at C-4. beilstein-journals.org This suggests that the electronic and steric effects of the C-2 substituent can be transmitted through the rigid bicyclic system, impacting reactions at other positions. This remote influence underscores the conformational rigidity imposed by the 1,6-anhydro bridge and its effect on the reactivity of the entire molecule. researchgate.netbeilstein-journals.org
Formation of 1,6-Anhydro Sugars
Role of Anomeric Activation (e.g., Glycosyl Halides, 1-O-Tosyl Derivatives)
Activation of the anomeric carbon (C-1) of this compound derivatives is a critical strategy for their use as glycosyl donors in the synthesis of oligosaccharides and glycoconjugates. By converting the anomeric hydroxyl group into a better leaving group, such as a halide or a tosylate, the sugar is primed for nucleophilic attack by a glycosyl acceptor.
Research has demonstrated the utility of 1-O-tosyl derivatives of this compound in glycosylation reactions. For instance, derivatives of 1-O-tosyl-D-glucopyranose with a non-participating benzyl (B1604629) group at the O-2 position react rapidly with alcohols. researchgate.net The stereochemical outcome of these reactions can be controlled by the choice of solvent and by modifying other substituents on the glucopyranose ring. For example, using 2,3,4-tri-O-benzyl-6-O-(N-phenylcarbamoyl)-1-O-tosyl-α-D-glucopyranose in diethyl ether leads to a high yield of the α-D-glucoside, demonstrating the influence of the C-6 substituent on stereoselectivity. researchgate.net The high reactivity and potential for stereocontrol make these 1-O-tosyl derivatives valuable reagents for oligosaccharide synthesis. researchgate.net
Another effective method for anomeric activation involves the conversion of 6-O-tosylated sugars into glycosyl halides , typically bromides or chlorides. These glycosyl halides are effective glycosyl donors. nih.gov For example, 1,2,3,4-tetra-O-acetyl-6-O-tosyl-β-D-glucopyranose can be converted into the corresponding glycosyl bromide by treatment with hydrogen bromide in acetic acid. This activated donor can then participate in glycosylation reactions. The stereochemical outcome of glycosylations using glycosyl halides is influenced by factors such as the presence of participating groups at C-2. An acetyl group at C-2, for instance, can participate in the reaction to form a stable dioxolenium ion intermediate, which typically leads to the formation of a 1,2-trans-glycosidic linkage. nih.gov The use of Lewis acids like BF₃·Et₂O can promote the departure of the anomeric leaving group, facilitating nucleophilic attack by an alcohol or amine to form the glycosidic bond.
| Activated Donor Derivative | Activating Reagent/Method | Key Findings/Applications | Reference |
|---|---|---|---|
| 1-O-Tosyl-D-glucopyranose derivatives | Reaction with p-toluenesulfonyl chloride at the anomeric position | React rapidly with alcohols; stereoselectivity (from 80% β to 100% α) can be controlled by solvent and substituents. | researchgate.net |
| 2,3,4-Tri-O-benzyl-6-O-(N-phenylcarbamoyl)-1-O-tosyl-α-D-glucopyranose | Use of a specific C-6 substituent | In diethyl ether, gives a high yield of the α-D-glucoside, indicating substituent effects on stereocontrol. | researchgate.net |
| Glycosyl Bromide | Treatment of acetylated 6-O-tosyl-glucose with HBr in acetic acid | Creates an effective glycosyl donor for subsequent glycosylation reactions. | |
| Glycosyl Donor (general) | Activation with Lewis acids (e.g., BF₃·Et₂O) | Promotes departure of the leaving group to facilitate nucleophilic attack. |
Mechanistic Pathways of Anhydro Sugar Formation (e.g., Intramolecular SN2)
The formation of anhydro sugars is a characteristic reaction of this compound derivatives, typically proceeding through an intramolecular SN2 mechanism. In this pathway, a nucleophilic hydroxyl group within the same molecule attacks the electrophilic C-6 carbon, displacing the excellent tosylate leaving group. This results in the formation of a new intramolecular ether linkage, creating a bicyclic anhydro sugar.
The most common anhydro sugar formed from this compound is 3,6-anhydro-D-glucopyranose . This occurs when the hydroxyl group at C-3 acts as the intramolecular nucleophile. The reaction is typically promoted by a base, which deprotonates the C-3 hydroxyl, enhancing its nucleophilicity. lookchem.comacs.org Traditional methods employ strong basic conditions, such as sodium methoxide in refluxing methanol or sodium hydroxide in refluxing ethanol, to drive the cyclization. lookchem.comacs.org
| Anhydro Product | Starting Material | Reaction Conditions | Mechanism | Key Findings | Reference |
|---|---|---|---|---|---|
| 3,6-Anhydro-D-glucopyranose | Methyl 6-O-tosyl-α-D-glucopyranoside | Sodium methoxide in refluxing methanol | Intramolecular SN2 | Classic strong base condition; can lead to decomposition. | lookchem.com |
| 3,6-Anhydro sugars | 6-O-Tosylpyranosides | Tetrabutylammonium fluoride (TBAF) | Intramolecular SN2 | Provides a mild, high-yielding synthesis route. | lookchem.comacs.org |
| 3,6-Anhydro glucopyranoside | 6-O-Tosyl-glucopyranoside | Catalytic TBAF with Na₂CO₃ | Intramolecular SN2 | Efficient method avoiding large excess of TBAF and strong bases. | rsc.org |
| 3,6-Anhydro-D-glucal | 6-O-Tosyl-D-glucal | Lithium aluminum hydride (LiAlH₄) | Intramolecular SN2 (unexpected) | Unexpected formation of the anhydro product as the major product instead of the expected 6-deoxysugar. | nih.govresearchgate.net |
Oxidative Transformations of Tosylated Derivatives
Derivatives of this compound can undergo various oxidative transformations, leading to the formation of ketones, aldehydes, or products of ring cleavage, depending on the oxidant and reaction conditions. These reactions further highlight the utility of tosylated sugars as synthetic intermediates.
One notable example is the site-selective electrochemical oxidation of protected glycosides. In a quinuclidine-mediated process, a methyl glucoside substrate bearing a tosyl group at the C-6 position was selectively oxidized at the C-3 position to the corresponding ketone in a 55% yield. acs.orgnih.govresearchgate.netchemrxiv.org This method is highly complementary to other oxidation methods like TEMPO-mediated oxidation, which typically targets the primary C-6 hydroxyl group. The electrochemical approach offers a metal-free and versatile alternative for modifying the carbohydrate backbone. acs.orgnih.gov
Periodate (B1199274) oxidation is another important oxidative transformation. The reaction of 6-O-tosyl-D-glucose phenylosotriazole with sodium metaperiodate has been studied. cdnsciencepub.com The results indicated that the compound was oxidized in its open-chain form, with a consumption of two moles of periodate, consistent with the presence of vicinal diols available for cleavage. cdnsciencepub.com While the C-6 position is protected by the tosyl group, the remaining hydroxyl groups are susceptible to cleavage by the periodate oxidant. Periodate oxidation, in general, is a powerful tool for structural elucidation and for the synthesis of modified carbohydrates, such as dialdehydes. nih.gov
Furthermore, the tosyl group itself on a cyclodextrin (B1172386) derivative can be oxidized to an aldehyde using a non-nucleophilic base in dimethyl sulfoxide (DMSO). beilstein-journals.org This transformation provides a route to introduce an aldehyde functionality at the C-6 position, which can be further oxidized to a carboxylic acid. beilstein-journals.org
| Starting Material Derivative | Oxidizing Agent/Method | Product | Key Findings | Reference |
|---|---|---|---|---|
| Methyl glucoside with C-6 tosyl group | Electrochemical oxidation (quinuclidine-mediated) | C-3 Ketone | Achieved site-selective oxidation at C-3 with 55% yield; a metal-free alternative. | acs.orgnih.govresearchgate.netchemrxiv.org |
| 6-O-Tosyl-D-glucose phenylosotriazole | Sodium metaperiodate (NaIO₄) | Oxidized open-chain products | Consumed 2 moles of periodate, indicating cleavage of vicinal diols. | cdnsciencepub.com |
| Mono-6-O-tosyl-cyclodextrin | Non-nucleophilic base in DMSO | C-6 Aldehyde | Provides a method to convert the C-6 tosyl-methyl group into an aldehyde. | beilstein-journals.org |
Applications of 6 O Tosyl D Glucopyranose As a Synthetic Intermediate
Precursor for Deoxy and Dideoxy Sugars
Deoxy sugars, carbohydrates in which a hydroxyl group has been replaced by a hydrogen atom, are integral components of numerous biologically active natural products. conicet.gov.ar 6-O-Tosyl-D-glucopyranose serves as a key starting material for the synthesis of these important molecules.
Synthesis of 6-Deoxy Carbohydrates
The conversion of this compound to 6-deoxy carbohydrates is a fundamental transformation. This is typically achieved through reductive detosyloxylation. A common method involves the reaction of the tosylated sugar with a reducing agent such as lithium aluminum hydride. researchgate.net The tosyl group at the C-6 position is displaced by a hydride ion, resulting in the formation of the 6-deoxy sugar. This approach is widely used due to its efficiency and reliability. For instance, 6-deoxy-D-glucose, also known as quinovose, is a naturally occurring deoxy sugar that can be synthesized from D-glucose via the 6-O-tosylated intermediate. conicet.gov.ar
Another route to 6-deoxy sugars involves the displacement of the tosyl group with a halide, such as iodide, followed by reduction. The reaction of 1,3,4-tri-O-acetyl-2-deoxy-2-N-(4-methoxybenzylidene)-6-O-toluenesulfonyl-β-d-glucopyranose with sodium iodide yields the corresponding 6-iodo derivative. nih.gov Subsequent reduction of the 6-iodo compound, for example with tributyltin hydride, furnishes the 6-deoxy product. nih.gov
The synthesis of 6-amino-6-deoxy derivatives can also be achieved from 6-O-tosylated precursors. The tosyl group can be displaced by an azide (B81097) ion (from sodium azide), and the resulting 6-azido-6-deoxy intermediate can then be reduced to the corresponding 6-amino-6-deoxy sugar. Alternatively, direct displacement with an amine, such as benzylamine, can yield N-substituted 6-amino-6-deoxy sugars. scirp.org
Table 1: Synthesis of 6-Deoxy Carbohydrates from this compound Derivatives
| Starting Material | Reagents | Product | Reference |
| This compound derivative | Lithium aluminum hydride | 6-Deoxy-D-glucopyranose derivative | researchgate.net |
| 1,3,4-Tri-O-acetyl-2-deoxy-2-N-(4-methoxybenzylidene)-6-O-toluenesulfonyl-β-d-glucopyranose | 1. Sodium iodide2. Tributyltin hydride | 1,3,4-Tri-O-acetyl-2,6-dideoxy-2-(4-methoxybenzylidene)amino-β-d-glucopyranose | nih.gov |
| 6-O-Tosyl-glucoside | Sodium azide | 6-Azido-6-deoxy-glucoside | |
| Tosylated sugar derivative | Benzylamine | 6-Benzylamino-6-deoxy sugar derivative | scirp.org |
Preparation of 2,6-Dideoxy and 2,3,6-Trideoxy Sugar Moieties
The utility of this compound extends to the synthesis of more complex deoxy sugars, including 2,6-dideoxy and 2,3,6-trideoxy sugar moieties. These structures are found in a variety of natural products with significant biological activities, such as antibiotics. acs.org The synthesis of these compounds often involves a multi-step sequence starting from a suitably protected and activated glucose derivative.
For the synthesis of 2,6-dideoxy sugars, a common strategy involves the deoxygenation at the C-6 position via the tosylate, as described previously, combined with a deoxygenation step at the C-2 position. researchgate.netacs.org The lack of a participating group at C-2 makes the stereoselective synthesis of 2-deoxyglycosides challenging. researchgate.net One approach involves the use of glycals (1,2-unsaturated sugars) which can be converted to 2-deoxy sugars.
A scalable synthesis of 2,6-dideoxyamino sugars has been reported starting from D-glucosamine hydrochloride. nih.gov The critical C-6 deoxygenation is performed on a precursor that has the 2-amino group protected, for example, as an imine or a trifluoroacetamide. nih.gov For instance, 1,3,4-tri-O-acetyl-2-deoxy-2-N-(4-methoxybenzylidene)-6-O-toluenesulfonyl-β-d-glucopyranose can be converted to the corresponding 6-iodo derivative, which is then reduced to the 2,6-dideoxy sugar. nih.gov
The synthesis of 2,3,6-trideoxy sugars requires the additional removal of the hydroxyl group at the C-3 position. This can be accomplished through various methods, often involving the formation of an unsaturated intermediate or the reductive cleavage of an epoxide.
Building Blocks for Anhydro Sugars and Related Compounds
Anhydro sugars are derivatives of monosaccharides formed by the intramolecular loss of a molecule of water. This compound is a key precursor for the synthesis of several important anhydro sugars.
Synthesis of 1,4:3,6-Dianhydro-α-D-glucopyranose (DGP)
1,4:3,6-Dianhydro-α-D-glucopyranose (DGP) is a bicyclic anhydro sugar with a rigid cage-like structure. rsc.org Its synthesis often proceeds through intermediates derived from this compound. A common route involves the initial formation of a 3,6-anhydro-glucopyranoside. rsc.orgrsc.org Methyl 6-O-tosyl-α-D-glucopyranoside, upon treatment with a base like sodium methoxide (B1231860) or, more recently, a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), undergoes intramolecular cyclization to yield methyl 3,6-anhydro-α-D-glucopyranoside. rsc.orgrsc.orgresearchgate.net This reaction proceeds under mild conditions, avoiding the need for strong bases and large excesses of reagents. rsc.orgrsc.org
The subsequent conversion of the 3,6-anhydro intermediate to DGP involves an acid-catalyzed intramolecular transacetalization. rsc.orgresearchgate.net The use of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to stabilize carbocation intermediates, thereby improving the yield of the cyclization to form the 1,4-ether bond, resulting in the formation of DGP. rsc.orgrsc.orgresearchgate.net
Table 2: Key Steps in the Synthesis of 1,4:3,6-Dianhydro-α-D-glucopyranose (DGP)
| Step | Starting Material | Reagents/Conditions | Product | Reference |
| 1 | Methyl 6-O-tosyl-α-D-glucopyranoside | Tetrabutylammonium fluoride (catalytic) | Methyl 3,6-anhydro-α-D-glucopyranoside | rsc.orgrsc.orgresearchgate.net |
| 2 | Methyl 3,6-anhydro-α-D-glucopyranoside | Acid catalyst (e.g., p-TsOH), HFIP | 1,4:3,6-Dianhydro-α-D-glucopyranose (DGP) | rsc.orgrsc.orgresearchgate.net |
Preparation of 1,6-Epithio and 1,6-Episeleno Sugar Derivatives
The reactivity of the 6-O-tosyl group can also be exploited to introduce sulfur or selenium into the sugar ring, leading to the formation of 1,6-epithio and 1,6-episeleno derivatives. These compounds are interesting analogs of 1,6-anhydro-β-D-glucopyranose. researchgate.net
The synthesis of 1,6-dideoxy-1,6-epithio sugars can be achieved by treating a hexopyranosyl bromide, which is also activated at the C-6 position with a tosyl group, with hydrogen sulfide (B99878) in a basic medium. researchgate.net This leads to the formation of the bicyclic thioether. Similarly, treatment of a doubly activated hexopyranosyl bromide with sodium hydrogen selenide (B1212193) can yield the corresponding 1,6-dideoxy-1,6-episeleno sugar. researchgate.net These reactions provide access to a class of sugar analogs with unique structural and potentially biological properties.
Functionalization of Macrocyclic Carbohydrates (e.g., Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides composed of glucopyranose units linked by α-1,4 glycosidic bonds. encyclopedia.pub The selective functionalization of cyclodextrins is crucial for tailoring their properties for various applications, including as drug delivery vehicles and enzyme mimics. This compound chemistry plays a significant role in the modification of these macrocycles.
The primary hydroxyl groups at the C-6 positions of the glucose units in cyclodextrins are the most reactive and accessible for chemical modification. nih.gov Monotosylation of a cyclodextrin (B1172386), typically by reacting it with one equivalent of tosyl chloride in a basic medium, introduces a single tosyl group at the C-6 position of one of the glucose residues. encyclopedia.pubnih.gov This mono-6-tosylcyclodextrin is a key intermediate for further functionalization, as the tosyl group can be readily displaced by a variety of nucleophiles to introduce new functional groups. encyclopedia.pubnih.gov
For example, mono-6-tosyl-β-cyclodextrin can be reacted with nucleophiles like amines, azides, or thiols to introduce these functionalities at a specific position on the cyclodextrin rim. unicam.it This allows for the synthesis of a wide range of well-defined, selectively modified cyclodextrins. The reaction of mono-6-tosylcyclodextrin with DMSO and collidine can also lead to the formation of a 6-formylcyclodextrin, which is a versatile group for further derivatization. encyclopedia.pub
The tosylation approach can also be extended to the synthesis of difunctionalized cyclodextrins. beilstein-journals.org Stepwise introduction of an azido (B1232118) and a tosyl moiety allows for the creation of hetero-difunctionalized cyclodextrins, which are valuable intermediates for the construction of more complex supramolecular systems. beilstein-journals.org
Table 3: Functionalization of Cyclodextrins via Tosylation
| Cyclodextrin Derivative | Reagents for Further Functionalization | Product | Reference |
| Mono-6-tosylcyclodextrin | Nucleophiles (e.g., amines, azides, thiols) | 6-Monofunctionalized cyclodextrin | encyclopedia.pubunicam.it |
| Mono-6-tosylcyclodextrin | DMSO, collidine | 6-Formylcyclodextrin | encyclopedia.pub |
| 6-Monoazido-β-cyclodextrin | Tosyl chloride | 6-Monoazido-6-monotosyl-β-cyclodextrin | beilstein-journals.org |
Mono-6-O-Tosylation of Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides that are widely studied for their ability to form inclusion complexes with various guest molecules. To enhance their properties and create more complex functional systems, covalent modification is often necessary. Mono-6-O-tosylation is a key step in this process, selectively activating one of the primary hydroxyl groups on the cyclodextrin rim for further functionalization. nih.govtcichemicals.com
The synthesis of mono-6-O-(p-toluenesulfonyl)-cyclodextrins (Ts-CDs) is most commonly achieved by reacting the native cyclodextrin (α-, β-, or γ-CD) with p-toluenesulfonyl chloride (TsCl). nih.govbeilstein-journals.org The reaction is typically carried out in pyridine (B92270), which acts as both a solvent and a catalyst. nih.govbeilstein-journals.org The regioselectivity for the C-6 position is attributed to the inclusion of pyridine within the cyclodextrin cavity, which sterically hinders the secondary hydroxyl groups and preferentially activates the primary ones. beilstein-journals.org
Alternative methods have also been developed to improve yields and utilize less toxic solvents. These include using p-toluenesulfonic anhydride (B1165640) (Ts₂O) or (p-toluenesulfonyl)imidazole (TsIm) as the tosylating agent. nih.gov Another approach involves performing the reaction in an aqueous solution of sodium hydroxide (B78521) with TsCl dissolved in acetonitrile. nih.gov However, this method can be complicated by the high solubility of the product in water and its potential for hydrolysis. nih.gov
Regardless of the method, the reaction typically produces a mixture of the desired mono-tosylated product, unreacted cyclodextrin, and over-tosylated byproducts. beilstein-journals.org Purification is therefore a critical step, often involving recrystallization from hot water for β-cyclodextrin derivatives or chromatographic techniques for α- and γ-cyclodextrins. beilstein-journals.org
Table 1: Methods for Mono-6-O-Tosylation of Cyclodextrins
| Tosylating Agent | Solvent System | Typical Yield (β-CD) | Purification Method | Reference(s) |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | ~30-47% | Activated charcoal column, Recrystallization | nih.govbeilstein-journals.org |
| p-Toluenesulfonyl chloride (TsCl) | Aqueous NaOH / Acetonitrile | 13% | Recrystallization | nih.gov |
| 2-Naphthalenesulfonyl chloride | Pyridine | - | Chromatography | beilstein-journals.org |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | Pyridine | 69% | - | beilstein-journals.org |
Subsequent Conversion to Monoamino-, Monothio-, and Monohydroxylamino-Cyclodextrins
Once prepared, mono-6-O-tosyl-cyclodextrins serve as crucial intermediates for the synthesis of a variety of C-6 monofunctionalized cyclodextrin derivatives through nucleophilic substitution reactions. beilstein-journals.org
Monoamino-Cyclodextrins:
The synthesis of mono-6-amino-6-deoxy-cyclodextrins is a well-established process. nih.gov The most common route involves a two-step sequence starting from the tosylated cyclodextrin. nih.gov First, the tosyl group is displaced by an azide ion (N₃⁻) in a reaction with sodium azide in a solvent like N,N-dimethylformamide (DMF). beilstein-journals.orgnih.gov This yields mono-6-azido-6-deoxy-cyclodextrin. beilstein-journals.orgnih.gov The azide group is then reduced to an amino group. nih.gov A common method for this reduction is the Staudinger reaction, which uses triphenylphosphine (B44618) followed by hydrolysis. nih.govresearchgate.net Other reducing agents, such as catalytic hydrogenation over palladium on carbon (Pd/C), can also be employed. acs.org A more direct approach involves reacting the tosylated cyclodextrin with ethylenediamine. mdpi.com
Monothio-Cyclodextrins:
Monothio derivatives of cyclodextrins are synthesized by reacting mono-6-O-tosyl-cyclodextrins with a suitable sulfur nucleophile. researchgate.net For example, reaction with an alkanethiolate ion can produce alkylthiocyclodextrins. researchgate.net The direct synthesis of monothiocyclodextrins using an aromatic thiol and unprotected cyclodextrin can also be achieved via a thio-Mitsunobu reaction, although this may lead to a mixture of mono-, di-, and trisubstituted products. researchgate.net
Monohydroxylamino-Cyclodextrins:
The mono-(hydroxylamine) derivative of cyclodextrin can be prepared from the corresponding monotosylate. researchgate.net This derivative has been shown to exhibit significantly enhanced trans-acylating behavior compared to the unmodified cyclodextrin. researchgate.net
Table 2: Synthesis of Functionalized Cyclodextrins from Mono-6-O-Tosyl-Cyclodextrin
| Target Derivative | Reagents | Key Steps | Reference(s) |
| Monoamino-Cyclodextrin | 1. Sodium azide (NaN₃) in DMF2. Triphenylphosphine (PPh₃) / H₂O or Pd/C, H₂ | Azide substitution followed by reduction | beilstein-journals.orgnih.govacs.org |
| Monothio-Cyclodextrin | Alkanethiolate ion | Nucleophilic substitution | researchgate.net |
| Monohydroxylamino-Cyclodextrin | Hydroxylamine | Nucleophilic substitution | researchgate.net |
Synthesis of Glycoconjugates and Oligosaccharides
This compound and its derivatives are pivotal in the synthesis of complex carbohydrates, including glycoconjugates and oligosaccharides. The tosyl group's ability to act as a leaving group is central to these synthetic strategies.
As a Glycosyl Donor in Complex Carbohydrate Synthesis
While 6-O-tosylated glucose derivatives are primarily known for modifications at the C-6 position, derivatives with a tosyl group at the anomeric carbon (C-1) are effective glycosyl donors. frontiersin.org These 1-O-tosyl-D-glucopyranose derivatives, often with other hydroxyl groups protected, can be activated to form glycosidic bonds. frontiersin.org The stereochemical outcome of the glycosylation can be influenced by the protecting groups on the sugar ring and the reaction conditions. frontiersin.org For instance, the use of participating protecting groups at C-2 can lead to the formation of 1,2-trans-glycosides.
Regioselective Glycosylation using C-6 Modified Acceptors
In the synthesis of oligosaccharides, the selective reaction of a glycosyl donor with a specific hydroxyl group on a glycosyl acceptor is crucial. This compound can be used to prepare C-6 modified glycosyl acceptors. By replacing the tosyl group with a non-participating or bulky protecting group, the C-6 hydroxyl is blocked, directing glycosylation to other positions on the glucose ring. frontiersin.org For example, a glucopyranosyl 4,6-diol acceptor has been shown to react regioselectively at the 6-OH group to form 1→6 linked disaccharides. frontiersin.org Conversely, protecting the C-6 position allows for selective glycosylation at other hydroxyl groups, such as C-3 or C-4. frontiersin.org
Incorporation of Bioactive Moieties
The reactivity of the C-6 tosyl group enables the attachment of various bioactive molecules to a glucose scaffold, creating glycoconjugates with potential therapeutic applications.
Quinoline (B57606) Derivatives:
Glycoconjugates of quinoline derivatives have been synthesized using the C-6 position of D-glucose as an attachment point. mdpi.comnih.gov A common strategy involves converting this compound (with other hydroxyls protected) to a 6-azido-6-deoxy derivative. mdpi.com This azide can then undergo a "click chemistry" reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC), with a quinoline derivative bearing a terminal alkyne group. mdpi.comnih.gov This creates a stable triazole linker between the sugar and the quinoline moiety. mdpi.comnih.gov These glycoconjugates have been investigated for their potential as anticancer agents, leveraging the increased glucose uptake of cancer cells for targeted delivery. mdpi.comnih.gov
Ruthenium Polypyridyl Complexes:
Ruthenium polypyridyl complexes are known for their interesting photophysical and photochemical properties and have been explored as anticancer agents. acs.orgnih.gov Glycoconjugates of these complexes have been synthesized by attaching them to the C-6 position of D-glucose. acs.org One approach involves a Williamson etherification reaction between a C-6 hydroxyl group of a glucose derivative and a tosylated linker attached to the ruthenium complex. acs.org
Introduction of "Click Chemistry" Tags
The introduction of "click chemistry" handles, such as alkyne or azide groups, at the C-6 position of glucose is a powerful strategy for bioconjugation and the synthesis of complex carbohydrate structures. mdpi.comorganic-chemistry.org
Alkyne Groups:
An alkyne group can be introduced at the C-6 position of glucose, often starting from a derivative where the C-6 hydroxyl is available for reaction. While direct tosylation and substitution is one route, another involves converting the C-6 hydroxyl to a good leaving group and then reacting with an alkyne-containing nucleophile. The resulting alkyne-functionalized glucose can then be used in CuAAC reactions with azido-functionalized molecules to form various glycoconjugates. mdpi.com
Table 3: Applications of this compound in Glycoconjugate and Oligosaccharide Synthesis
| Application | Synthetic Strategy | Key Features | Reference(s) |
| Glycosyl Donor | Use of 1-O-Tosyl-D-glucopyranose derivatives | Anomeric tosyl group as leaving group | frontiersin.org |
| Regioselective Glycosylation | C-6 modified acceptors | Directing glycosylation to other positions | frontiersin.org |
| Quinoline Glycoconjugates | Conversion to 6-azido derivative, followed by CuAAC | Triazole linker, potential for targeted drug delivery | mdpi.comnih.gov |
| Ruthenium Polypyridyl Conjugates | Williamson etherification with a tosylated linker | Incorporation of photoactive metal complexes | acs.org |
| "Click Chemistry" Tags | Conversion to 6-azido or 6-alkynyl derivatives | Enables efficient and specific conjugation reactions | mdpi.comorganic-chemistry.org |
Modification of Polysaccharides (e.g., Cellulose (B213188) Tosylate)
The introduction of a tosyl group onto the backbone of polysaccharides is a pivotal strategy for their chemical modification. This compound serves as the fundamental reactive unit in this context, enabling the transformation of natural polymers like cellulose, starch, and chitosan (B1678972) into versatile intermediates for a wide range of applications. The tosyl group, being an excellent leaving group, facilitates subsequent nucleophilic substitution reactions, allowing for the precise introduction of various functional groups. mdpi.comresearchgate.netresearchgate.net This regioselective functionalization, primarily at the C-6 primary hydroxyl group of the anhydroglucose (B10753087) units, is a cornerstone of advanced polysaccharide chemistry. sunankalijaga.orggoogle.com
Cellulose Tosylate
Cellulose tosylate is a key intermediate in cellulose chemistry, valued for its role as a precursor in the synthesis of numerous derivatives. mdpi.comresearchgate.net The tosylation of cellulose renders the C-6 position susceptible to nucleophilic attack, enabling the replacement of the tosyl group with functionalities such as azides, amines, or halides to produce corresponding deoxycellulose derivatives. researchgate.netrsc.org
Research has focused on optimizing the synthesis of cellulose tosylate to control the degree of substitution (DS), which is crucial for the efficiency of subsequent reactions. mdpi.com Both homogeneous and heterogeneous reaction conditions have been explored. researchgate.net Notably, eco-friendly synthesis routes using solvents like NaOH-urea have been successfully developed, offering a greener alternative to traditional methods. researchgate.netrsc.org
Detailed studies have systematically investigated the influence of reaction parameters on the DS. For instance, an optimization study using a Doehlert matrix statistical design identified ideal conditions for the heterogeneous synthesis of microcrystalline cellulose tosylate (MCC-Tos). mdpi.comnih.gov
| Parameter | Optimized Value | Resulting DStos |
|---|---|---|
| Reaction Time | 144 hours | 1.80 mdpi.comnih.gov |
| Molar Ratio (TosCl:AGU) | 10:1 | |
| Temperature | 30 °C |
The resulting cellulose tosylate is a versatile platform for further modification. It has been successfully converted into aminopropargyl cellulose for use in click chemistry reactions and to produce 6-deoxy-6-azido-cellulose, a precursor for other tailored materials. mdpi.comrsc.orgnih.gov Furthermore, it serves as the starting point for creating functionalized celluloses, such as quaternary ammonium-functionalized cellulose, which has demonstrated enhanced antimicrobial and antioxidant properties. researchgate.net
Starch Tosylate
Similar to cellulose, starch can be chemically modified via tosylation to create activated intermediates. nih.gov This process allows for the development of starch-based materials with tailored properties. Green chemistry approaches have been applied to starch tosylation, utilizing eco-friendly NaOH-urea solvent systems in the presence of surfactants to achieve efficient reactions. rsc.orgrsc.orgresearchgate.net The choice of solvent system and reaction conditions significantly impacts the DS and the position of functionalization. rsc.orgresearchgate.net
| Solvent System | Key Reagents | Notable Finding | Resulting DStos |
|---|---|---|---|
| DMA/LiCl | Triethylamine (B128534), TsCl | Homogeneous reaction, but uses organic solvent. | Up to 0.65 rsc.orgresearchgate.net |
| NaOH-urea/Surfactant | TsCl, Brij S30 | Eco-friendly system; DS increases with surfactant amount. | Up to 0.54 rsc.orgresearchgate.net |
| Anhydrous Pyridine | TsCl | Resulted in negligible substitution under tested conditions. | ~0 researchgate.net |
NMR analysis has shown that tosylation of starch occurs at both the C-2 and C-6 hydroxyl positions. rsc.org The resulting tosyl starch is a valuable precursor for a variety of derivatives. For example, it can be reacted with diamines to produce mucoadhesive polymers or used to prepare magnetic nanocomposites that function as catalysts in organic reactions. nih.govnih.gov
Chitosan Tosylate
Tosylation is a frequently used method for the chemical modification of chitosan, a polysaccharide with inherent amino groups. frontiersin.org To achieve regioselective tosylation at the C-6 hydroxyl group, the amino group at the C-2 position is typically protected first, for example, by reacting it with phthalic anhydride to form N-phthaloyl-chitosan. sunankalijaga.org This protected intermediate can then be selectively tosylated at the primary hydroxyl group. sunankalijaga.org
The 6-O-tosyl-chitosan derivative is an important intermediate for introducing a wide array of functionalities. frontiersin.org It enables the synthesis of materials for advanced applications, including gene carriers and drug delivery systems. google.com
| Starting Polysaccharide | Intermediate | Subsequent Reagent | Final Product Example | Potential Application |
|---|---|---|---|---|
| Cellulose | Cellulose Tosylate | Propargylamine | Aminopropargyl Cellulose mdpi.comnih.gov | Bioconjugation via Click Chemistry |
| Cellulose | Cellulose Tosylate | Sodium Azide | 6-Deoxy-6-azido-cellulose rsc.org | Precursor for Click Chemistry |
| Starch | Starch Tosylate | Ethylenediamine | Diaminated Starch nih.gov | Mucoadhesive Polymer |
| Starch | Starch Tosylate | p-Phenylenediamine, Fe3O4 | Magnetic Aminated Starch nih.gov | Nanocomposite Catalyst |
| Chitosan (N-protected) | 6-O-Tosyl-N-phthaloyl-chitosan | Sodium Azide | 6-Azido-6-deoxy-chitosan nih.gov | Polymer for Click Chemistry |
| Chitosan | Tosyl-chitosan | Monoamino β-cyclodextrin | Cyclodextrin-grafted Chitosan frontiersin.orgsemanticscholar.org | Drug Delivery, Complexing Agent |
This strategy of using tosylated intermediates has been employed to graft molecules like cyclodextrins onto the chitosan backbone and to introduce azide groups for subsequent "click" reactions, highlighting the modularity and efficiency of this synthetic approach. frontiersin.orgnih.gov
Advanced Characterization and Computational Studies of 6 O Tosyl D Glucopyranose Derivatives
Spectroscopic Methods for Structural Elucidation and Quantification
The precise structural characterization of selectively modified carbohydrates like 6-O-Tosyl-D-glucopyranose is fundamental to understanding their chemical reactivity and potential applications. A suite of advanced spectroscopic techniques is employed to confirm the structure, determine purity, analyze conformation, and quantify the compound. These methods provide unambiguous evidence for the regioselective tosylation at the C-6 position and offer insights into the three-dimensional structure of the molecule.
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including carbohydrate derivatives. One-dimensional (¹H, ¹³C) and two-dimensional experiments provide detailed information on the chemical environment of each nucleus, allowing for the complete assignment of the molecular structure.
The regioselective synthesis of this compound, where the tosyl group is specifically attached to the primary hydroxyl group at the C-6 position, can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The introduction of the electron-withdrawing tosyl group induces significant changes in the chemical shifts of nearby nuclei.
In the ¹H NMR spectrum, the protons on the carbon bearing the tosyl group (H-6a and H-6b) experience a noticeable downfield shift compared to the unsubstituted D-glucopyranose. This is due to the deshielding effect of the sulfonyl ester. Similarly, in the ¹³C NMR spectrum, the C-6 carbon resonance is shifted downfield. Studies on analogous tosylated carbohydrates, such as tosylated starch, show that tosyl groups at the C-6 position have characteristic signals for the aromatic protons (around 7.11-7.47 ppm) and the methyl protons of the tosyl group (around 2.28 ppm). researchgate.net In contrast, substitution at secondary positions like C-2 results in different chemical shifts for these tosyl-related protons (e.g., aromatic protons at 7.38-7.73 ppm and methyl protons at 2.34 ppm). researchgate.net By analyzing these distinct chemical shifts, the exact location of the tosyl group can be determined with high confidence.
| Nucleus | Expected Chemical Shift (δ) Change upon 6-O-Tosylation | Rationale |
| H-6a, H-6b | Significant downfield shift | Deshielding by the electron-withdrawing tosyl group. |
| C-6 | Significant downfield shift | Deshielding effect of the sulfonyl ester linkage. |
| Aromatic Protons (Tosyl) | Multiplets ~7.1-7.8 ppm | Characteristic signals of the p-substituted benzene (B151609) ring. |
| Methyl Protons (Tosyl) | Singlet ~2.3 ppm | Signal from the methyl group on the tosyl moiety. |
While D-glucopyranose is conformationally flexible, related rigid systems are often used as models to study the influence of substituents on ring conformation. Tosylated 1,6-anhydro-β-D-glucopyranose derivatives serve as excellent models for such conformational analyses. The 1,6-anhydro bridge locks the pyranose ring into a more rigid structure.
¹H NMR studies on 1,6-anhydro-2-O-tosyl- and 1,6-anhydro-4-O-tosyl-β-D-glucopyranose have confirmed that these molecules predominantly exist in a ¹C₄ (D) conformation. researchgate.net The conformation is determined by analyzing the vicinal proton-proton coupling constants (³JH,H), which are dependent on the dihedral angle between the protons as described by the Karplus equation. The steric rigidity of these anhydro systems allows for a precise determination of how the bulky tosyl group influences the geometry of the pyranose ring. researchgate.net
UV-Vis spectroscopy is a straightforward and effective method for the quantification of this compound in solution. While the glucopyranose portion of the molecule does not absorb light in the UV-Vis range, the tosyl group contains a p-substituted benzene ring, which is a strong chromophore.
The aromatic ring in the p-toluenesulfonyl (tosyl) group exhibits characteristic absorption maxima in the ultraviolet region. For instance, p-toluenesulfonamide (B41071) shows a maximum absorption (λmax) at approximately 224 nm. nih.gov Other tosyl derivatives show strong absorbance between 260-275 nm. nist.govresearchgate.net By measuring the absorbance of a solution at a specific wavelength corresponding to one of these maxima, the concentration of the tosylated sugar can be determined using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. This technique provides a rapid and non-destructive method for quantifying the extent of tosylation.
| Chromophore | Typical λmax (nm) | Transition Type |
| p-Toluenesulfonyl group | ~224 nm, ~263 nm, ~275 nm | π → π* |
FTIR spectroscopy is a valuable technique for confirming the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands from both the glucopyranose backbone and the attached tosyl moiety.
The spectrum is characterized by a broad absorption band in the 3600–3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the remaining hydroxyl groups on the glucose ring. researchgate.net The successful introduction of the tosyl group is confirmed by the appearance of several sharp, characteristic peaks. These include strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) and peaks from the aromatic ring. researchgate.netresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600–3200 (broad) | O–H stretch | Hydroxyl groups (glucose) |
| 3000–2850 | C–H stretch | Aliphatic CH (glucose) |
| ~1600, ~1500 | C=C stretch | Aromatic ring (tosyl) |
| 1398–1350 | S=O asymmetric stretch | Sulfonyl group (tosyl) researchgate.netresearchgate.net |
| 1175–1170 | S=O symmetric stretch | Sulfonyl group (tosyl) researchgate.netresearchgate.net |
| ~820 | C–O–S stretch | Sulfonate ester linkage researchgate.net |
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is an essential tool for the characterization of this compound. It provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. This confirms that the reaction has yielded the correct product. For this compound (C₁₃H₁₈O₈S), the expected exact mass can be calculated and compared with the experimental value. Typically, adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺) are observed.
Furthermore, tandem mass spectrometry (MS/MS) can be used to probe the structure through collision-induced dissociation (CID). The fragmentation patterns of glycosides are well-studied. Expected fragmentations for this compound would include the neutral loss of p-toluenesulfonic acid (172.0194 Da) or cleavage of the tosyl group itself, as well as cross-ring cleavages of the glucose unit. nih.govscielo.br These fragmentation pathways provide additional confirmation of the structure and the site of modification.
| Species | Formula | Calculated Exact Mass (m/z) |
| [M] | C₁₃H₁₈O₈S | 334.0722 |
| [M+H]⁺ | C₁₃H₁₉O₈S⁺ | 335.0795 |
| [M+Na]⁺ | C₁₃H₁₈O₈SNa⁺ | 357.0614 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and three-dimensional conformation of crystalline compounds. For derivatives of this compound, this technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's shape and the spatial arrangement of its substituents.
Interactive Data Table: Expected Crystallographic Parameters for a this compound Derivative
| Parameter | Expected Value/Observation | Significance |
| Pyranose Ring Conformation | ⁴C₁ (Chair) | Most stable conformation, minimizing steric hindrance. |
| Absolute Configuration at C-5 | R | Confirms the D-configuration of the glucose moiety. |
| Tosyl Group Orientation | Extended, anti-periplanar to C-5 | Influences reactivity and accessibility for nucleophilic attack. |
| Intermolecular Interactions | Hydrogen bonding, van der Waals forces | Dictates crystal packing and physical properties. |
Computational Chemistry Approaches
Computational chemistry offers powerful tools to complement experimental data and to probe the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. These methods are particularly useful for studying transient species like transition states and for understanding the energetic landscape of a reaction.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its reactivity and the energetics of its reactions. By calculating the distribution of electron density, one can identify the most reactive sites in the molecule.
Key reactivity descriptors that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In the case of this compound, the LUMO is expected to be localized on the tosylate group, specifically on the sulfur atom and the C-6 carbon, indicating that this is the primary site for nucleophilic attack.
DFT can also be used to calculate the reaction energies (ΔE) and enthalpies (ΔH) for various transformations, such as the displacement of the tosylate group by a nucleophile. This allows for the determination of whether a reaction is thermodynamically favorable. For instance, the reaction energetics for the substitution of the tosylate by an azide (B81097) ion to form 6-azido-6-deoxy-D-glucopyranose can be computed to predict the reaction's feasibility.
Interactive Data Table: DFT-Derived Reactivity Descriptors for a Tosylated Glucopyranose
| Descriptor | Typical Information Gained | Relevance to this compound |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A smaller gap indicates higher susceptibility to nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions | Identifies electrophilic sites (e.g., C-6) and nucleophilic sites (e.g., hydroxyl oxygens). |
| Atomic Charges | Distribution of charge on each atom | Quantifies the electrophilicity of the C-6 carbon, which is enhanced by the electron-withdrawing tosyl group. |
A critical aspect of understanding a chemical reaction is its kinetics, which is governed by the activation energy (Ea) of the rate-determining step. Computational methods, particularly DFT, are adept at locating the transition state (TS) structure for a given reaction and calculating its energy. The activation energy is then determined as the energy difference between the transition state and the reactants.
For this compound, a primary reaction of interest is the Sₙ2 nucleophilic substitution at the C-6 position. Theoretical calculations can model the approach of a nucleophile, the elongation of the C-O bond of the tosylate, and the eventual inversion of stereochemistry at C-6 if it were a chiral center (which it is not in this specific case, but the principle applies to other positions). The calculated activation energy provides a quantitative measure of how fast the reaction is expected to proceed.
These methods are also invaluable for studying competing reaction pathways, such as intramolecular cyclization. For example, under basic conditions, a hydroxyl group at C-3 or C-4 could act as an internal nucleophile, attacking C-6 to form an anhydro sugar. By calculating the activation energies for both intermolecular substitution and intramolecular cyclization, one can predict which pathway is kinetically favored under specific conditions.
Reactions are rarely carried out in the gas phase; the solvent plays a crucial role in influencing reaction rates and mechanisms. Computational models can account for solvent effects in two primary ways: through implicit solvent models or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to model the general effect of solvent polarity on the stability of reactants, products, and transition states. For the Sₙ2 reaction of this compound, a polar solvent would be expected to stabilize the charged nucleophile and the leaving group, thereby influencing the activation energy.
Explicit solvent models involve including a number of solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the solvent and the hydroxyl groups of the sugar. For reactions of this compound, explicit modeling of a protic solvent like water or an alcohol could reveal specific hydrogen-bonding networks that either facilitate or hinder the approach of a nucleophile to the C-6 position. By modeling the reaction pathway in different solvents, it is possible to theoretically predict how the choice of solvent can be used to control the outcome of the reaction.
Future Research Directions in 6 O Tosyl D Glucopyranose Chemistry
Development of More Sustainable and Green Synthetic Protocols
The chemical industry's increasing focus on sustainability is prompting a shift towards greener methods for the synthesis of carbohydrate derivatives, including 6-O-tosyl-D-glucopyranose. Research in this area is centered on reducing the environmental impact of synthetic processes by utilizing safer solvents, minimizing waste, and employing catalytic systems.
A significant advancement in this domain is the exploration of eco-friendly media for tosylation reactions. For instance, a green strategy for the efficient tosylation of starch has been demonstrated in a NaOH-urea solvent system, which is a more environmentally benign alternative to traditional solvents like pyridine (B92270). researchgate.net This approach not only reduces the use of hazardous materials but can also lead to improved reaction efficiency and product yields.
Furthermore, solvent-free reaction conditions represent a promising avenue for sustainable carbohydrate chemistry. Catalytic amounts of dibutyltin (B87310) oxide have been used for the regioselective tosylation of carbohydrates without the need for a solvent, offering a simplified and more environmentally friendly process. mdpi.com These solvent-free methods often result in easier product isolation and reduced waste generation. mdpi.com The development of such protocols for this compound would be a significant step towards more sustainable carbohydrate synthesis.
Future research will likely focus on the following areas:
Biodegradable Solvents: Investigating the use of ionic liquids and deep eutectic solvents as green alternatives for tosylation reactions.
Catalytic Systems: Developing novel and recyclable catalysts to improve the efficiency and selectivity of tosylation while minimizing waste.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound to enhance safety, scalability, and resource efficiency.
Exploration of Novel Leaving Group Strategies and Protecting Group Manipulations
The tosyl group at the C-6 position of D-glucopyranose is a versatile leaving group, facilitating a wide range of nucleophilic substitution reactions. However, the exploration of alternative leaving groups and more sophisticated protecting group strategies continues to be an active area of research to enhance the synthetic utility of this intermediate.
Researchers are investigating novel sulfonate esters and other functionalities that can be introduced at the C-6 position to modulate reactivity and selectivity. The goal is to develop leaving groups that are more reactive under specific conditions or that allow for orthogonal deprotection strategies in the synthesis of complex oligosaccharides.
Protecting group manipulations are crucial for directing the regioselectivity of reactions on the glucose scaffold. The development of regioselective uniform protection and deprotection strategies allows for the synthesis of specific carbohydrate building blocks. rsc.orgnih.gov For instance, the regioselective opening of benzylidene acetals can provide access to specific hydroxyl groups for further functionalization. nih.gov
Key research directions in this area include:
Orthogonal Leaving Groups: Designing leaving groups that can be selectively activated in the presence of other functionalities, enabling more complex synthetic transformations.
Enzyme-Catalyzed Modifications: Utilizing enzymes for the selective introduction and removal of protecting groups, offering high selectivity and mild reaction conditions.
"One-Pot" Methodologies: Developing multi-step reaction sequences that can be carried out in a single reaction vessel, improving efficiency and reducing purification steps.
Advanced Stereochemical Control in Glycosylation Reactions
Achieving high stereoselectivity in the formation of glycosidic bonds is a central challenge in carbohydrate chemistry. While this compound is primarily used for modifications at the C-6 position, its derivatives can participate in glycosylation reactions where stereochemical control is paramount.
The stereochemical outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the glycosyl donor and acceptor, the promoter, the solvent, and the temperature. researchgate.netnih.gov Researchers are exploring various strategies to control the anomeric configuration of the newly formed glycosidic linkage. These strategies include the use of participating neighboring groups, chiral auxiliaries, and specific catalyst systems. nih.gov
Future research will likely focus on:
Catalyst Development: Designing new catalysts that can actively direct the stereochemical outcome of glycosylation reactions.
Computational Modeling: Utilizing computational methods to predict the stereochemical outcome of glycosylation reactions and to design more selective glycosyl donors.
Dynamic Protecting Groups: Investigating protecting groups that can change their conformation or electronic properties during the reaction to influence the stereoselectivity.
Integration of this compound into Automated Synthesis Platforms
The automated synthesis of oligosaccharides has the potential to revolutionize glycoscience by making these complex molecules more accessible for biological and medical research. reasons.orgnih.gov The integration of versatile building blocks like this compound and its derivatives into automated synthesis platforms is a key area of development.
Automated synthesizers can perform the repetitive steps of oligosaccharide synthesis, including coupling and deprotection, with high efficiency and reproducibility. glycoforum.gr.jp This technology relies on the availability of suitable building blocks that are stable under the reaction conditions and can be efficiently coupled to the growing oligosaccharide chain.
The development of robust and versatile building blocks derived from this compound is crucial for the success of automated oligosaccharide synthesis. These building blocks need to be compatible with the automated platform and allow for the introduction of diverse functionalities.
Future research directions include:
Building Block Libraries: Creating libraries of 6-O-modified glucose derivatives that can be readily used in automated synthesizers.
Linker Strategies: Developing novel linkers for solid-phase synthesis that are compatible with the chemistry of tosylated glucose derivatives.
Real-Time Monitoring: Integrating analytical techniques into automated platforms to monitor the progress of the synthesis and to optimize reaction conditions in real-time.
Application in the Synthesis of Complex Natural Products and Bioactive Carbohydrate Mimetics
This compound is a valuable starting material for the synthesis of a wide range of complex natural products and bioactive carbohydrate mimetics. researchgate.net The tosyl group at the C-6 position allows for the introduction of various functionalities, including other sugars, amino groups, and fluorescent probes.
This versatility has been exploited in the total synthesis of numerous biologically active molecules. For example, derivatives of this compound have been used to synthesize analogs of natural products with potential therapeutic applications. jst.go.jp
Carbohydrate mimetics are molecules that mimic the structure and function of natural carbohydrates. nih.gov They are often designed to have improved stability or enhanced biological activity compared to their natural counterparts. This compound serves as a key scaffold for the synthesis of such mimetics, where the C-6 position is modified to introduce non-carbohydrate moieties.
Future research in this area will focus on:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-O-Tosyl-D-glucopyranose to minimize by-product formation?
- Methodological Answer : The tosylation of D-glucopyranose at the 6-OH position requires precise control of reaction conditions. Use anhydrous pyridine as both a solvent and base to activate the hydroxyl group for nucleophilic substitution. Monitor reaction progress via TLC (silica gel, CHCl₃:MeOH 9:1) to detect intermediate stages and by-products. Adjust stoichiometry (e.g., 1.2 equivalents of tosyl chloride) and temperature (0–4°C for regioselectivity) to favor mono-tosylation. Purify via column chromatography (ethyl acetate/hexane gradient) to isolate the product .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the tosyl group via aromatic protons (δ 7.3–7.8 ppm) and sulfonate-related carbons (δ 21–70 ppm). The 6-O-tosyl substitution is confirmed by downfield shifts of the C6 proton (δ 4.1–4.3 ppm) due to electron withdrawal .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+Na]⁺ at m/z 443.1) and fragmentation patterns to distinguish from isomers.
- Polarimetry : Confirm optical activity ([α]D²⁵ ≈ +75°) to ensure retention of D-glucose stereochemistry .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for synthesizing complex glycoconjugates?
- Methodological Answer :
- Protecting Group Strategies : Use orthogonal protecting groups (e.g., acetyl for C2/C3/C4 hydroxyls) to direct further modifications. For example, benzylidene acetal protection at C4/C6 can block undesired reactivity while enabling selective glycosylation at C1 .
- Enzymatic Approaches : Employ glycosyltransferases (e.g., Leloir enzymes) to append sugars selectively to the tosyl group, leveraging its electron-deficient nature for enzyme recognition .
Q. How should researchers address contradictory data in glycosylation reactions involving this compound?
- Methodological Answer : Contradictions often arise from stereochemical outcomes or competing reaction pathways.
- Analytical Cross-Validation : Combine HPLC (C18 column, acetonitrile/water) with 2D NMR (HSQC, NOESY) to resolve ambiguities in glycosidic bond formation.
- Kinetic Studies : Use stopped-flow NMR or IR spectroscopy to monitor reaction intermediates and identify rate-limiting steps (e.g., tosyl group displacement vs. ring-opening) .
Q. What mechanistic insights can isotopic labeling provide in studying this compound reactivity?
- Methodological Answer :
- ¹³C-Labeling : Introduce ¹³C at the C6 position to track sulfonate group displacement via ¹³C NMR. This clarifies whether reactions proceed via SN1 (carbocation) or SN2 (inversion) mechanisms .
- Deuterium Exchange : Use D₂O in hydrolysis experiments to trace protonation sites and infer transition-state structures .
Q. How can researchers troubleshoot low yields in multi-step syntheses using this compound as an intermediate?
- Methodological Answer :
- By-Product Analysis : Characterize side products (e.g., over-tosylated derivatives) via LC-MS/MS and adjust protecting group strategies to block competing sites.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to reduce undesired solvolysis of the tosyl group .
Key Considerations for Experimental Design
- Safety : Handle tosyl chloride under inert conditions (N₂ atmosphere) due to moisture sensitivity and toxicity .
- Reproducibility : Pre-dry solvents (molecular sieves) and reagents (P₂O₅) to prevent hydrolysis of the tosyl group.
- Data Integrity : Archive raw spectral data (FID files for NMR, RAW for MS) to enable retrospective analysis of ambiguous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
